molecular formula C16H15ClN4S B14719128 4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine CAS No. 6944-16-7

4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B14719128
CAS No.: 6944-16-7
M. Wt: 330.8 g/mol
InChI Key: IHYYXOQCBBWIHX-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine class This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 2-chlorophenylmethylsulfanyl group and two methyl groups at positions 6 and 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the oxidation of the sulfur atom.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (MeONa) or potassium tert-butoxide (t-BuOK).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the compound’s ability to inhibit cyclin-dependent kinases can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenylmethylsulfanyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in target proteins .

Properties

CAS No.

6944-16-7

Molecular Formula

C16H15ClN4S

Molecular Weight

330.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C16H15ClN4S/c1-9-7-12-14(19-10(9)2)20-16(18)21-15(12)22-8-11-5-3-4-6-13(11)17/h3-7H,8H2,1-2H3,(H2,18,19,20,21)

InChI Key

IHYYXOQCBBWIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N=C2SCC3=CC=CC=C3Cl)N

Origin of Product

United States

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